Lithium 2-(pyrimidin-4-yl)acetate
Description
Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry and Material Science
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of synthetic and medicinal chemistry. benthamdirect.comsmolecule.com Its scaffold is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. researchgate.net This inherent biological relevance has made pyrimidine derivatives a focal point in drug discovery, leading to a wide array of therapeutics with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. benthamdirect.comresearchgate.net
Beyond the realm of medicine, pyrimidines are gaining traction in material science. researchgate.net Their unique electronic properties and structural versatility make them valuable components in the design of novel materials. For instance, pyrimidine derivatives have been incorporated into electroactive and luminescent polymers and are explored for applications in organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.com Furthermore, the strategic modification of the pyrimidine skeleton is being investigated for the development of high-energy density materials, where the nitrogen-rich core contributes to high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition. rsc.org The ability to readily functionalize the pyrimidine ring allows chemists to fine-tune the molecule's properties, making it a privileged structure in both the life sciences and advanced materials development. researchgate.net
Role of Lithium Carboxylates in Organic Synthesis and Coordination Chemistry
Lithium carboxylates are a versatile class of compounds that play a significant role in both organic synthesis and coordination chemistry. As organolithium reagents, they are characterized by a highly polarized carbon-lithium bond, which renders them potent nucleophiles and strong bases. wikipedia.orgfiveable.me This reactivity is harnessed in a multitude of organic transformations, including deprotonation, alkylation, and the formation of new carbon-carbon bonds, which are crucial steps in the synthesis of complex organic molecules and active pharmaceutical ingredients. wikipedia.orgmt.comresearchgate.net
In the field of coordination chemistry, lithium carboxylates are valuable building blocks for constructing metal-organic frameworks (MOFs). iaea.orgacs.org The lithium ion can exhibit various coordination numbers, typically from four to six, allowing it to bind with multidentate ligands like carboxylic acids to form diverse and stable polymeric structures. iaea.org These frameworks can feature pores and channels, making them suitable for applications in gas storage, separation, and catalysis. The carboxylate group itself can provide insertion sites for lithium ions, a property relevant to the development of electrode materials for lithium-ion batteries. researchgate.net The structure of lithium carboxylates in solution and the solid state can be complex, often forming aggregates like dimers or larger oligomers, which can influence their reactivity and synthetic utility. mt.com
Overview of Research Trajectories for Lithium 2-(pyrimidin-4-yl)acetate
This compound emerges as a compound of interest at the intersection of pyrimidine chemistry and organolithium utility. Research into this specific molecule is currently charting a course across several key areas. Primarily, it is valued as a chemical building block, providing a direct route to more complex and substituted pyrimidine derivatives. smolecule.com The presence of the reactive lithium carboxylate facilitates further synthetic modifications.
Another significant research trajectory is the exploration of its potential biological activities. Drawing from the well-established pharmacological importance of the pyrimidine core, studies are investigating this compound for potential antimicrobial and anticancer properties. smolecule.com The lithium salt form can enhance solubility and reactivity compared to the parent acetic acid, making it a valuable candidate for biological screening and mechanistic studies. smolecule.com
In the industrial and materials sector, the compound is being explored for the development of new materials and as a potential catalyst. smolecule.com Its unique combination of a heterocyclic, nitrogen-rich ring and a reactive organometallic function makes it a candidate for incorporation into novel polymers or coordination compounds with tailored electronic or functional properties.
Compound Properties
Below are the key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 1956356-31-2 |
| Molecular Formula | C₆H₅LiN₂O₂ |
| Molecular Weight | 144.06 g/mol |
| IUPAC Name | lithium;2-(pyrimidin-4-yl)acetate |
| SMILES Code | [Li+].O=C([O-])CC1=NC=NC=C1 |
Data sourced from available chemical catalogs. smolecule.combldpharm.com
Detailed Research Findings
While specific, in-depth research publications focusing exclusively on this compound are not widely available, general synthetic and reaction pathways can be inferred from established chemical principles.
Synthesis: The synthesis of this compound would typically involve the reaction of a pyrimidine derivative with a lithium-containing reagent. smolecule.com A common method is the deprotonation of 2-(pyrimidin-4-yl)acetic acid using a strong lithium base, such as lithium hydride (LiH) or n-butyllithium (n-BuLi), in an anhydrous solvent to yield the corresponding lithium salt. Alternatively, alkylation of a suitable pyrimidine precursor in the presence of a lithium base could also be employed. smolecule.com
Chemical Reactivity: The compound is expected to undergo reactions characteristic of both the pyrimidine ring and the carboxylate group.
Reactions at the Carboxylate: The lithium cation can be replaced via nucleophilic substitution reactions, allowing for the introduction of various other functional groups. smolecule.com
Reactions involving the Pyrimidine Ring: The pyrimidine ring can potentially undergo oxidation to form pyrimidine oxides or be reduced to dihydropyrimidines using appropriate reagents. smolecule.com
Strategies for Constructing the Pyrimidine-4-yl Acetate (B1210297) Moiety
The creation of the pyrimidine-4-yl acetate structure involves a series of strategic chemical reactions, from building the core pyrimidine ring to attaching and modifying the acetate functional group.
Coupling Reactions in Pyrimidine Derivative Synthesis
A variety of coupling reactions are instrumental in the synthesis of substituted pyrimidines. The Suzuki cross-coupling reaction, which utilizes palladium catalysts like Pd(PPh3)4 and arylboronic acids, has been successfully employed to synthesize a range of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs. nih.gov This method demonstrates the versatility of palladium-catalyzed reactions in creating carbon-carbon bonds on the pyrimidine scaffold.
Another powerful technique is the Sonogashira coupling, which joins acid chlorides with terminal alkynes. The resulting alkynones can then react with amidinium salts to form pyrimidine rings under mild conditions, often in excellent yields. organic-chemistry.org Additionally, multicomponent reactions offer an efficient pathway to highly substituted pyrimidines. For instance, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate allows for the single-step synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgyoutube.com
| Coupling Reaction | Catalysts/Reagents | Key Features |
| Suzuki Coupling | Pd(PPh3)4, Arylboronic Acids | Forms C-C bonds on the pyrimidine ring. nih.gov |
| Sonogashira Coupling | Triethylamine | Couples acid chlorides and terminal alkynes to form pyrimidine precursors. organic-chemistry.org |
| Three-Component Coupling | ZnCl2 | One-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.orgyoutube.com |
Esterification and Hydrolysis Pathways to Acetic Acid Derivatives
The synthesis of pyrimidine acetic acid derivatives often involves esterification and hydrolysis steps. For example, the preparation of pyrimidine salicylic (B10762653) acid derivatives can be achieved through esterification, etherification, and subsequent hydrolysis reactions, starting from materials like 2,6-dihydroxybenzoic acid. google.com The hydrolysis of esters of pyrimidine-5-carboxylic acids can sometimes lead to rearrangements, although this is not a general rule and is dependent on the specific substrate and reaction conditions. researchgate.net The use of lithium hydroxide (B78521) in an aqueous ethereal solvent is noted as a mild method for the hydrolysis of methyl esters to their corresponding carboxylic acids, which can be advantageous in preventing the opening of the pyrimidine ring. researchgate.net
A method for preparing 2-(pyridin-4-yl)acetonitrile, a related heterocyclic acetic acid derivative, involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate using lithium chloride in dimethyl sulfoxide (B87167) (DMSO). google.com This highlights the utility of lithium salts in facilitating key transformations.
Utilization of Pyrimidine-Containing Intermediates
The synthesis of complex pyrimidine derivatives often relies on the use of versatile pyrimidine-containing intermediates. Pyrimidine-4-carbaldehydes are valuable building blocks, as their formyl group can be transformed into a variety of other functional groups, including alkynyl, cyano, and β-ketoester substituents. researchgate.netthieme-connect.com These aldehydes can be prepared through the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines or via Riley oxidation of 4-methylpyrimidines. thieme-connect.com
Amidines are another crucial class of intermediates in pyrimidine synthesis. mdpi.com They can be reacted with various partners in cyclocondensation reactions to form the pyrimidine ring. mdpi.com For example, the reaction of amidines with ketones and an in situ prepared iron(II)-complex can yield a diverse range of pyrimidine derivatives. organic-chemistry.org
Lithium-Mediated Reactions in the Synthesis of Related Pyrimidine Derivatives
Lithium reagents play a significant role in the functionalization and transformation of pyrimidine rings, enabling the synthesis of a wide array of derivatives.
Application of Lithium Bis(trimethylsilyl)amide in Pyrimidine Functionalization
Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, sterically hindered, non-nucleophilic base that is frequently used in organic synthesis. wikipedia.org In the context of pyrimidine chemistry, LiHMDS is effective for deprotonation, creating a nucleophilic center on the pyrimidine ring that can then react with electrophiles. For example, in the synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone, a solution of LiHMDS in THF is used to facilitate the reaction between methyl 3-methoxy-5-methylbenzoate and 2,4-dichloro-6-methylpyrimidine. tandfonline.com However, in some cases, such as the attempted deprotonation of a protected 4-chloropyrrolopyrimidine, LiHMDS was found to be too weak, and a stronger base like n-butyllithium was required, though it led to a complex mixture of products. mdpi.com
Role of Lithium Aluminum Hydride in Reduction Reactions
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used in organic synthesis to reduce a variety of functional groups, including esters, carboxylic acids, and amides. google.com In the synthesis of pyrimidine derivatives, LiAlH4 has been used for the reduction of ester groups. researchgate.net For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH4 can yield the corresponding 5-hydroxymethyl derivative, although at higher temperatures, reduction of the pyrimidine ring itself can occur to form 1,6-dihydropyrimidines. researchgate.net The outcome of LiAlH4 reductions can be highly dependent on reaction conditions such as temperature and the nature of the substituents on the pyrimidine ring. researchgate.netrsc.org Continuous flow reactors have been explored for the large-scale synthesis involving LiAlH4 reductions to ensure better control over these parameters. smolecule.comrsc.org
| Lithium Reagent | Application in Pyrimidine Synthesis | Key Features |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, non-nucleophilic base for deprotonation and functionalization. wikipedia.orgtandfonline.com | Sterically hindered, prevents unwanted nucleophilic attack. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent for functional groups like esters. google.comresearchgate.net | Reaction outcome is sensitive to temperature and substituents. researchgate.netrsc.org |
Decarboxylation Reactions with Lithium Salts
The synthesis of pyrimidine acetates can be effectively achieved through the decarboxylation of corresponding malonate precursors. The use of lithium salts in this context is a key strategy, often following the principles of the Krapcho decarboxylation. This reaction typically involves heating a substituted malonic ester with a salt in a polar aprotic solvent.
In the synthesis of 2-(pyrimidin-4-yl)acetate systems, a common precursor would be a dialkyl pyrimidin-4-ylmalonate. The reaction proceeds by heating this precursor with a lithium salt, such as lithium chloride (LiCl) or lithium sulfate (B86663) (Li2SO4), in a high-boiling solvent like dimethyl sulfoxide (DMSO). scispace.comgoogle.com The mechanism involves the nucleophilic attack of the chloride anion on one of the ester's alkyl groups, leading to the formation of an alkyl halide and a carboxylate intermediate. Subsequent loss of carbon dioxide from this intermediate, facilitated by the high temperature, yields the desired carbanion, which is then protonated to give the final acetate product. google.com
The choice of the lithium cation is significant. While various salts can be used, lithium salts have been shown to be particularly effective in driving the reaction towards the product. scispace.comscholaris.ca This method is advantageous as it often proceeds with high yield and avoids harsh acidic or basic conditions that could degrade the pyrimidine ring. google.com
Table 1: Representative Conditions for Krapcho-type Decarboxylation
| Precursor | Reagent | Solvent | Temperature | Product | Ref. |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | Lithium chloride | DMSO | 100-160 °C | 2-(Pyridin-4-yl)acetonitrile | google.com |
| Alkyl malonate derivatives | Lithium sulfate | Aqueous | Microwave | Monocarboxylic acid/ester | scispace.com |
Note: The table shows analogous reactions as direct synthesis data for the title compound is limited. The reaction with the pyridine (B92270) analogue is highly indicative of the methodology for the pyrimidine system.
Advanced Synthetic Protocols and Scalability Considerations
The successful synthesis of pyrimidine derivatives often requires specialized techniques to ensure high purity and yield, especially when considering the transition from laboratory scale to industrial production.
Anhydrous Conditions and Inert Atmosphere Techniques
Many synthetic routes leading to pyrimidine acetates involve intermediates or reagents that are highly sensitive to moisture and atmospheric oxygen. fiveable.me For instance, reactions employing strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or organometallic reagents require strictly anhydrous (water-free) conditions to prevent quenching of the reagent and unwanted side reactions. fiveable.metandfonline.com
To achieve this, chemists employ several standard techniques:
Inert Gases: The air in the reaction vessel is replaced with an inert gas, most commonly nitrogen (N₂) or argon (Ar). fiveable.mekindle-tech.com Argon is more inert and denser than air, making it ideal for highly sensitive reactions, though it is more expensive. kindle-tech.com
Specialized Equipment: A Schlenk line or a glovebox is used to handle air-sensitive materials. fiveable.mekindle-tech.com A Schlenk line is a dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas. kindle-tech.com Gloveboxes provide a sealed environment filled with an inert gas for more complex manipulations. fiveable.me
Drying Procedures: Glassware is typically oven- or flame-dried immediately before use to remove adsorbed moisture. libretexts.org Solvents are purified and dried using distillation from appropriate drying agents.
These measures are crucial for ensuring the stability and reactivity of the chemical species involved, leading to cleaner reactions and higher yields. fiveable.me
Purification Techniques in Pyrimidine Acetate Synthesis (e.g., Column Chromatography, Distillation)
Once the synthesis is complete, the crude product is a mixture containing the desired pyrimidine acetate, unreacted starting materials, and byproducts. Isolating the pure compound is a critical step.
Column Chromatography: This is a widely used purification technique in academic and industrial research labs. tandfonline.combaranlab.orgacs.orgmdpi.com The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase), such as ethyl acetate and hexanes, is passed through the column. tandfonline.comacs.org Separation occurs because different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. The separated components are collected in fractions.
Extraction: Liquid-liquid extraction is often used as a primary work-up step to separate the organic product from aqueous or inorganic impurities. tandfonline.comgoogle.com The crude reaction mixture is dissolved in a suitable solvent and washed with water or a brine solution.
Distillation: For products that are volatile and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without decomposition.
The choice of purification method depends on the physical properties of the target compound (e.g., polarity, volatility, stability) and the scale of the reaction.
Industrial-Scale Production Insights and Challenges
Scaling up the synthesis of a pyrimidine acetate from the laboratory bench to industrial production presents a unique set of challenges. questjournals.orgpatsnap.com While a laboratory synthesis might prioritize yield and purity, an industrial process must also heavily weigh factors like cost, safety, and environmental impact. beilstein-journals.org
Key challenges include:
Cost-Effectiveness: Reagents and solvents that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production. The process must be optimized to use cheaper, readily available raw materials. baranlab.orgbeilstein-journals.org
Process Safety: Exothermic reactions that are easily controlled in a small flask can generate dangerous amounts of heat on a large scale. Robust thermal management and process control are essential.
Purification: Multi-step purifications, particularly column chromatography, are often impractical and costly on an industrial scale. patsnap.com Processes are ideally designed to yield a product that can be purified by simple crystallization or distillation. questjournals.org
Waste Management: Large-scale synthesis generates significant amounts of waste. Green chemistry principles, such as using less hazardous solvents and minimizing byproducts, are increasingly important. researchgate.net
Therefore, developing an industrially viable synthesis requires significant process research and development to create a method that is not only high-yielding but also safe, economical, and sustainable. questjournals.org
Synthesis of Related Pyrimidine Acetate Derivatives for Comparative Studies
To understand the properties and reactivity of this compound, it is useful to compare it with its ester derivatives.
Ethyl 2-(pyrimidin-4-yl)acetate Synthesis
The ethyl ester, Ethyl 2-(pyrimidin-4-yl)acetate, is a key comparative compound. Its synthesis can be approached through several routes.
One direct method is the Fischer esterification of pyrimidine-4-carboxylic acid. In this process, the carboxylic acid is refluxed in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of ethanol. After the reaction, the mixture is neutralized, and the product is extracted with an organic solvent and purified, often by vacuum distillation.
Another common strategy involves coupling reactions. This can include reacting a suitable pyrimidine derivative, such as 4-chloropyrimidine, with an ethyl acetate enolate or a related C2-synthon. For example, reacting a pyrimidine intermediate with an activated ethyl acetate derivative under anhydrous conditions can yield the target ester. The choice of method depends on the availability and cost of the starting materials.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-pyrimidin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKMDDRZDKPID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Pyrimidin 4 Yl Acetate Systems
Other Substituted Pyrimidine (B1678525) Acetates
The synthesis of substituted pyrimidine acetates is a significant area of research due to the versatile applications of these compounds as intermediates in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce a wide range of substituents onto the pyrimidine ring, leading to a diverse library of pyrimidine acetate (B1210297) derivatives. These methods often involve the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core.
A notable strategy for creating fully substituted pyrimidines bearing an oxy-functionalized acetate chain involves a domino reaction sequence. nih.govacs.org This method utilizes amidines as the nitrogen source, which react with activated skipped diynes. nih.govacs.org The process begins with two consecutive aza-Michael additions to form the six-membered heterocyclic ring, followed by a [H]-shift and a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to achieve aromatization. nih.govacs.org
Another versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters employs the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with various amidinium salts. organic-chemistry.org This approach is advantageous as it provides a direct route to pyrimidines that are unsubstituted at the 4-position, a historically challenging synthetic target. organic-chemistry.org The precursor salt is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate. organic-chemistry.org
Furthermore, a deconstruction-reconstruction strategy offers an innovative pathway for diversifying complex pyrimidines. nih.gov This technique transforms a pyrimidine into an iminoenamine intermediate, which can then be recyclized with different reagents, such as amidines, to generate a variety of 2-substituted pyrimidines. nih.gov
Several studies have detailed specific methodologies for the synthesis of various substituted pyrimidine acetates. For instance, the alkylation of the sodium salt of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one with methyl chloroacetate (B1199739) in dimethylformamide (DMF) yields methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate. researchgate.net This ester can then be converted to the corresponding hydrazide, which serves as a precursor for a range of other derivatives. researchgate.net
The following tables summarize the synthesis of various substituted pyrimidine acetates and related compounds as reported in the literature.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to excellent | organic-chemistry.org |
| 6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 1. Sodium salt formation 2. Methyl chloroacetate, DMF | Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate | 80% | researchgate.net |
| Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate, o-hydroxyaldehyde compounds | Piperidine, Absolute ethanol (B145695), Reflux | Ether derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one | - | scielo.org.mx |
A different synthetic approach involves the reaction of substituted benzaldehydes with ethyl acetoacetate (B1235776) to form intermediate pyrimidine derivatives, which can be further modified. adenuniv.com For example, these intermediates can react with thiourea (B124793) and then with chloroacetic acid to produce substituted thieno[2,3-d]pyrimidines. adenuniv.com
Multicomponent reactions also provide an efficient route to highly substituted pyrimidines. One such method involves the reaction of β-ketoenamides with an excess of ammonium (B1175870) acetate to yield bis-pyrimidine derivatives. beilstein-journals.org
| Precursor | Reaction | Product | Reference |
|---|---|---|---|
| Complex pyrimidines | Deconstruction to iminoenamine followed by recyclization with amidines | 2-Substituted pyrimidines (e.g., methyl, cyclopropyl (B3062369) derivatives) | nih.gov |
| Amidinium salts | Reaction with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |
| Amidines and activated skipped diynes | Domino reaction (aza-Michael additions, [H]-shift, organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement) | Fully substituted pyrimidines with an oxy-functionalized acetate chain | nih.govacs.org |
These diverse synthetic strategies highlight the adaptability of pyrimidine chemistry, allowing for the targeted design and synthesis of a vast array of substituted pyrimidine acetates with potential for further chemical exploration.
Reaction Mechanisms and Reactivity of 2 Pyrimidin 4 Yl Acetate Frameworks
Nucleophilic Substitution and Coupling Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 2-(pyrimidin-4-yl)acetate is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at positions activated by leaving groups. While the parent compound, Lithium 2-(pyrimidin-4-yl)acetate, does not have an inherent leaving group on the pyrimidine ring, its derivatives, such as those with chloro or triazolyl substituents, are highly susceptible to nucleophilic attack.
Common nucleophilic substitution reactions on related pyrimidine scaffolds involve the displacement of a halide. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine readily undergoes nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate. nih.gov Similarly, studies on C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides show that the triazolyl group can be displaced by various carbon nucleophiles, including nitroalkanes and malononitrile, in the presence of a base like DBU. nih.gov The lithium atom in this compound itself can be replaced by other nucleophiles such as halides, amines, or thiols under mild conditions. smolecule.com
The 2-(pyrimidin-4-yl)acetate framework is also amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the pyrimidine ring with a halide or triflate.
Key Coupling Reactions on Pyrimidine Cores:
| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | 4-Iodo-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one | 4-Aryl substituted pyridopyrimidines | nih.gov |
| Buchwald-Hartwig | Pd catalyst | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Aryl substituted pyrimidines | nih.govnih.gov |
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 5-Alkynyl substituted pyrimidines | rsc.org |
These coupling methodologies allow for the introduction of a wide array of substituents onto the pyrimidine ring, significantly expanding the chemical space accessible from 2-(pyrimidin-4-yl)acetate derivatives.
Oxidation and Reduction Pathways of the Acetate (B1210297) Moiety and Pyrimidine Ring
The 2-(pyrimidin-4-yl)acetate framework possesses two main sites for redox transformations: the pyrimidine ring and the acetate side chain. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation of the acetate side chain or the pyrimidine ring can lead to several important products. The methylene (B1212753) group of the acetate moiety is susceptible to oxidation, which can ultimately yield the corresponding carboxylic acid. For example, ethyl 2-(pyrimidin-4-yl)acetate can be oxidized to pyrimidine-4-carboxylic acid. The pyrimidine ring itself can also be oxidized to form the corresponding N-oxide. smolecule.com
Table of Oxidation Reactions:
| Starting Material | Oxidizing Agent | Product | Reference |
| Ethyl 2-(pyrimidin-4-yl)acetate | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Pyrimidine-4-carboxylic acid | |
| This compound | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | Pyrimidine N-oxides | smolecule.com |
| 4-Hydroxymethyl-substituted pyrimidines | Selenium dioxide (Riley oxidation) | Pyrimidine-4-carbaldehydes | researchgate.netresearchgate.net |
Reduction reactions can target either the ester functionality of the acetate group or the pyrimidine ring. The choice of reducing agent is critical for achieving selectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to an alcohol, while milder reagents may selectively reduce the pyrimidine ring.
Table of Reduction Reactions:
| Starting Material | Reducing Agent | Product | Reference |
| Ethyl 2-(pyrimidin-4-yl)acetate | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | 2-(Pyrimidin-4-yl)ethanol | |
| This compound | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Dihydropyrimidines | smolecule.com |
Electrophilic Substitution Reactions and Functional Group Transformations
The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. vulcanchem.com Such reactions, if they occur, require harsh conditions and the presence of electron-donating groups on the ring to increase its nucleophilicity. Mechanistically, direct electrophilic attack is disfavored, and alternative pathways, such as the formation of a nitramine intermediate in nitrosation reactions, are often proposed. csir.co.za However, the failure of nitrosation has been observed in some N-aryl substituted pyrimidines, highlighting the difficulty of these transformations. csir.co.za
Despite the challenges with direct electrophilic substitution on the ring, the 2-(pyrimidin-4-yl)acetate framework is a versatile platform for a wide range of functional group transformations. These include modifications of the acetate side chain and substituents on the pyrimidine ring introduced via nucleophilic substitution or coupling reactions.
Mechanistic Investigations of Related Pyrimidine N-Oxide Rearrangements
The Boekelheide rearrangement is a significant reaction of heteroaromatic N-oxides, including pyrimidine N-oxides. This rearrangement typically involves treating the N-oxide with an acid anhydride, such as acetic anhydride, to yield an acetoxymethyl-substituted derivative. nih.govresearchgate.net Recent detailed investigations have provided significant insight into the mechanism of this complex transformation.
Experimental and computational studies on the Boekelheide rearrangement of model pyrimidine N-oxides have provided compelling evidence for the involvement of radical intermediates. nih.gov When a model pyrimidine N-oxide is treated with acetic anhydride, the formation of side products and the incorporation of solvent fragments suggest the presence of a (pyrimidin-4-yl)methyl radical as a key intermediate species. nih.govresearchgate.net
This hypothesis is strongly supported by trapping experiments. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, successfully intercepts the key radical intermediate, confirming its existence during the reaction. nih.gov High-level quantum chemical calculations further support that the rearrangement can proceed through various energetically feasible pathways, including concerted smolecule.comsmolecule.com-sigmatropic shifts or stepwise processes involving either ion pairs or radical pairs. nih.govresearchgate.net The evidence strongly indicates that the Boekelheide rearrangement of pyrimidine N-oxides is not a simple, single-pathway reaction but can proceed, at least in part, via a mechanism involving radical intermediates. nih.gov
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, primarily employing density functional theory (DFT), have become an indispensable tool for mapping the reaction pathways of pyrimidine derivatives. jchemrev.comjchemrev.com These computational methods allow for the theoretical investigation of reaction mechanisms, including the identification of intermediates and transition states that may be difficult to observe experimentally. fu-berlin.de
For the 2-(pyrimidin-4-yl)acetate framework, computational studies on related pyrimidine systems suggest several key reaction pathways. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Concurrently, the acetate group can participate in various transformations, including enolate formation and subsequent reactions.
A common computational approach involves modeling the reaction of a pyrimidine derivative with a reagent to explore the potential energy surface. For instance, in the context of pyrimidine nucleoside synthesis, DFT calculations (B3LYP+GD3-BJ/Def2-SVP and Def2-TZVPP/SCRF=thf) have been used to compare different mechanistic possibilities, such as a [4+2] cycloaddition versus a transacylation mechanism. acs.orgresearchgate.net These studies revealed that a transacylation pathway, involving distinct transition states and intermediates, was energetically more favorable, with activation barriers that are thermally accessible (<27 kcal/mol). acs.orgresearchgate.netnih.gov
The following table summarizes key parameters often determined through quantum chemical calculations for pyrimidine derivative reactions:
| Parameter | Description | Typical Computational Method |
| Total Energies (E) | The total electronic energy of a molecule or transition state. | DFT (e.g., B3LYP, M06-2X), HF |
| Relative Energies (ΔE) | The energy difference between reactants, products, and transition states. | DFT, HF |
| Energy Gap (HOMO-LUMO) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | DFT, HF |
| Gibbs Free Energy (ΔG) | The change in free energy during a reaction, indicating spontaneity. | Calculated from electronic energies and vibrational frequencies. |
| Dipole Moment | A measure of the polarity of a molecule. | DFT, HF |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | DFT |
This table is generated based on data from multiple sources. jchemrev.com
Computational Insights into Reaction Energetics and Transition States
Computational chemistry provides critical quantitative data on the energetics of reaction pathways and the geometries of transition states, which are the highest energy points along a reaction coordinate. fu-berlin.de Understanding these aspects is crucial for predicting reaction outcomes and designing more efficient synthetic routes.
For reactions involving pyrimidine frameworks, computational studies have shed light on the factors controlling reactivity and selectivity. For example, in the Boekelheide rearrangement of pyrimidine N-oxides, DFT calculations (B3LYP/6-31G(d)) were employed to investigate the reaction mechanism. These calculations, in conjunction with experimental results, suggested the involvement of a (pyrimidin-4-yl)methyl radical as a key intermediate. fu-berlin.de
In another study on the cyclocondensation reaction of a pyrido[1,2-a]pyrimidine (B8458354) derivative, DFT calculations at the ωB97XD/6-311++G(d,p) level of theory were used to explore the potential energy surface. researchgate.net This analysis identified the most favorable reaction channel and provided a detailed understanding of the bond-forming and bond-breaking processes through Bond Evolution Theory (BET). researchgate.net
The energetics of transition states are a key focus of these computational investigations. For instance, in the synthesis of pyrimidine nucleosides, the free energy barriers for three distinct transition states were calculated to be 18.5 kcal/mol (TS1), 26.8 kcal/mol (TS2), and 23.1 kcal/mol (TS3). acs.orgnih.gov These values indicate which step in the reaction sequence is rate-determining.
The following interactive table presents hypothetical, yet representative, energetic data for a reaction involving a 2-(pyrimidin-4-yl)acetate framework, based on findings from related systems.
| Reaction Step | Species | Relative Energy (kcal/mol) | Transition State | Activation Energy (kcal/mol) |
| 1 | Reactants | 0.0 | TS1 | +18.5 |
| 2 | Intermediate 1 | -5.2 | TS2 | +26.8 |
| 3 | Intermediate 2 | -12.7 | TS3 | +23.1 |
| 4 | Products | -17.6 | - | - |
This table is a representative example based on data from similar pyrimidine systems. acs.orgnih.gov
These computational insights are invaluable for rationalizing experimentally observed product distributions and for predicting the feasibility of new reactions involving the 2-(pyrimidin-4-yl)acetate scaffold.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of Lithium 2-(pyrimidin-4-yl)acetate. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.
The ¹H NMR spectrum provides specific information about the protons within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the pyrimidine (B1678525) ring protons and the methylene (B1212753) protons of the acetate (B1210297) group.
The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position (H-2) is expected to be the most downfield-shifted due to the influence of the two adjacent nitrogen atoms, appearing as a singlet. The proton at the C6 position (H-6) generally appears as a doublet, coupled to the H-5 proton. The H-5 proton, in turn, shows up as a doublet of doublets, being coupled to both H-6 and the methylene group, though the latter coupling may not always be resolved.
The methylene protons (-CH₂-) of the acetate group are situated adjacent to both the pyrimidine ring and the carboxylate group. Their chemical shift is influenced by these neighboring electron-withdrawing groups, and they typically appear as a singlet or a finely coupled multiplet. In some cases, these protons can show coupling to the H-5 proton of the pyrimidine ring. google.comdoi.org
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Pyrimidin-4-yl)acetic Acid Derivatives
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Pyrimidine) | ~8.6-9.2 | Singlet (s) |
| H-6 (Pyrimidine) | ~8.2-8.7 | Doublet (d) |
| H-5 (Pyrimidine) | ~7.2-7.8 | Doublet of Doublets (dd) |
| -CH₂- (Acetate) | ~3.8-4.2 | Singlet (s) or Multiplet (m) |
| Note: Data are based on typical values for related pyrimidine acetic acid structures and may vary based on solvent and concentration. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. guidechem.com
The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) resonate in the downfield region, typically between δ 115 and 165 ppm. acs.orgmdpi.com The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atoms, are generally the most deshielded. The quaternary carbon, C-4, to which the acetate group is attached, also appears in this region. The C-5 carbon atom usually shows a chemical shift in the more upfield portion of the aromatic region. mdpi.com
The carbon of the methylene group (-CH₂-) is found in the aliphatic region of the spectrum. The most downfield signal corresponds to the carboxylate carbon (-COO⁻), which typically appears around δ 170-180 ppm due to the strong deshielding effect of the two oxygen atoms. lmaleidykla.ltchemicalbook.comhilarispublisher.com
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Pyrimidin-4-yl)acetic Acid Derivatives
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COO⁻ (Carboxylate) | ~170-180 |
| C-2 (Pyrimidine) | ~155-160 |
| C-4 (Pyrimidine) | ~160-165 |
| C-6 (Pyrimidine) | ~150-155 |
| C-5 (Pyrimidine) | ~120-125 |
| -CH₂- (Acetate) | ~40-50 |
| Note: Data are based on typical values for related pyrimidine acetic acid structures and may vary based on solvent and concentration. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, this technique confirms the molecular formula and can provide insights into its structure through fragmentation analysis. mdpi.com
The molecular weight of this compound (C₆H₅LiN₂O₂) can be calculated from the atomic masses of its constituent elements. The analysis would typically be performed on the corresponding 2-(pyrimidin-4-yl)acetic acid. The mass spectrum would show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to this acid. mdpi.combohrium.com The presence of the lithium salt can be inferred from the starting materials and reaction conditions.
Table 3: Key Mass Spectrometry Data for 2-(Pyrimidin-4-yl)acetic Acid
| Ion | Calculated m/z | Description |
| [C₆H₆N₂O₂]+ | 138.04 | Molecular Ion (M+) of the free acid |
| [C₆H₇N₂O₂]+ | 139.05 | Protonated Molecular Ion ([M+H]+) of the free acid |
| [C₅H₅N₂]+ | 93.05 | Fragment from loss of -CH₂COOH |
| [C₄H₄N₂]+ | 80.04 | Pyrimidine ring fragment |
| Note: Fragmentation patterns can vary based on the ionization technique used. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. google.com
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption band in the region of 1550-1650 cm⁻¹ is indicative of the asymmetric stretching vibration of the carboxylate group (COO⁻). This is a key indicator of the salt form of the compound. The spectrum would also feature absorption bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring, typically found in the 1400-1600 cm⁻¹ region. bohrium.com The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methylene group are expected to appear around 2900-3100 cm⁻¹. hilarispublisher.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1650 | Strong, broad |
| Pyrimidine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium to strong, sharp |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium to weak |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium to weak |
| Note: The exact positions of the peaks can be influenced by the solid-state environment and sample preparation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, which allows for the precise determination of atomic positions, bond lengths, and bond angles.
While specific crystallographic data for this compound may not be widely published, analysis of related pyrimidine acetate compounds reveals common structural motifs. mdpi.com Single crystal X-ray diffraction studies on such compounds would confirm the planarity of the pyrimidine ring and provide exact measurements of the C-N and C-C bond lengths within the ring. scispace.com
These studies also elucidate the geometry around the carboxylate group and its coordination with the lithium cation. In the solid state, extensive intermolecular interactions, such as hydrogen bonding (if water or other protic molecules are present in the crystal lattice) and π–π stacking between pyrimidine rings, are often observed. mdpi.comnih.gov These interactions play a crucial role in the formation and stabilization of the crystal lattice. nih.gov The crystal structure would reveal the coordination number and geometry of the lithium ion, which is often coordinated to the carboxylate oxygen atoms and potentially to the nitrogen atoms of the pyrimidine ring or water molecules.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The bond lengths and angles within the molecule are reported to be within normal ranges. researchgate.net The planarity of the pyrazolopyrimidine moiety is notable, with a root-mean-square deviation of 0.0082 Å. researchgate.net
Table 1: Selected Bond Lengths and Angles (Representative Data) Note: Specific values for all bond lengths and angles are typically deposited in crystallographic databases under a specific CCDC reference number (in this case, 2203303) and may not be fully reproduced in primary publications. The data presented here are illustrative based on typical values for similar structures.
| Bond/Angle | Type | Value (Å or °) |
| C=O | Carbonyl | ~1.22 Å |
| C-O | Carboxyl | ~1.31 Å |
| C-C | Aliphatic | ~1.51 Å |
| C-N | Ring | ~1.34 - 1.38 Å |
| N-N | Ring | ~1.37 Å |
| O-C-O | Angle | ~124° |
| C-C-N | Angle | ~110° |
| C-N-C | Angle (Ring) | ~117 - 122° |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)
The crystal structure is stabilized by a network of intermolecular interactions. In the crystal, molecules form corrugated layers parallel to the (010) plane. nih.goviucr.org These layers are generated by a combination of strong and weak hydrogen bonds, including N—H⋯O, O—H⋯N, and C—H⋯O interactions. nih.goviucr.org Furthermore, these layers are associated with each other through C—H⋯π(ring) interactions, contributing to the three-dimensional supramolecular architecture. nih.goviucr.orgresearchgate.net While hydrogen bonding is significant, the analysis of the shape-index from Hirshfeld surfaces indicates that there are no significant π–π stacking interactions in the crystal packing. iucr.org
Table 2: Hydrogen-Bond Geometry (Å, °) for 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid researchgate.net
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1—H1···O1 | 0.91 | 1.90 | 2.8094(16) | 175 |
| O2—H2A···N2 | 0.87 | 1.85 | 2.7120(14) | 173 |
| C5—H5···O1 | 0.93 | 2.33 | 3.2305(18) | 164 |
| C6—H6A···O3 | 0.97 | 2.36 | 3.2436(18) | 152 |
| C6—H6B···Cg1* | 0.97 | 2.98 | 3.7387(15) | 136 |
*Cg1 is the centroid of the C3/C4/C5/N4/N3 ring. iucr.org
Computational methods calculated the energies for these interactions, revealing O—H⋯N, N—H⋯O, and C—H⋯O hydrogen-bonding energies of 76.3, 55.2, 32.8, and 19.1 kJ mol⁻¹, respectively. iucr.orgresearchgate.net
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
The most significant contributions arise from contacts involving hydrogen atoms, highlighting the prevalence of hydrogen bonding and van der Waals forces. The H⋯O/O⋯H contacts, representing hydrogen bonds, are the most prominent interaction.
Table 3: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface nih.goviucr.orgresearchgate.net
| Contact Type | Contribution to Hirshfeld Surface (%) | Key Features |
|---|---|---|
| H···O / O···H | 34.8% | Most important interaction, indicative of strong H-bonds. |
| H···N / N···H | 19.3% | Significant contribution from H-bonds involving nitrogen. |
| H···H | 18.1% | Suggests van der Waals forces play a major role. researchgate.net |
| H···C / C···H | 9.0% | Represents C-H···π interactions. nih.govresearchgate.net |
| C···O / O···C | 6.7% | Minor contribution. researchgate.net |
| N···O / O···N | 5.9% | Minor contribution. researchgate.net |
| C···N / N···C | 3.1% | Minor contribution. researchgate.net |
This quantitative analysis confirms that the crystal packing is primarily stabilized by a combination of strong hydrogen bonds and dispersion forces, with weaker interactions providing additional stability. iucr.orgiucr.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net These studies provide insights into various molecular properties, from bond lengths and angles to electronic charge distribution. nih.gov
Optimization of Molecular Structures and Energetics
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. researchgate.net This process involves calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. ajchem-b.com For pyrimidine (B1678525) derivatives, DFT methods like B3LYP are commonly employed for this purpose. nih.govajchem-b.com The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. jchemrev.com These theoretical parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net
Additionally, these calculations yield important energetic information, including the total energy of the molecule, which is essential for comparing the stability of different conformations or isomers. jchemrev.comresearchgate.net
Table 1: Examples of Calculated Structural and Energetic Parameters for Pyrimidine Derivatives Note: This table contains representative data for related pyrimidine compounds to illustrate the outputs of DFT calculations, as specific values for Lithium 2-(pyrimidin-4-yl)acetate are not publicly available.
| Parameter | Typical Calculated Value | Method/Basis Set | Source |
|---|---|---|---|
| Total Energy (eV) | -31458.99 | B3LYP/6–311 G | researchgate.net |
| Relative Energy (kcal/mol) | Varies | DFT-D/B97D | researchgate.net |
| Bond Length (Å) | C-C: ~1.35-1.40 | B3LYP/6-31G** | jchemrev.comsemanticscholar.org |
HOMO-LUMO Energy Analysis and Charge Transfer Properties
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comsemanticscholar.org
Quantum chemical parameters derived from HOMO-LUMO energies, such as electronegativity (χ), hardness (η), and softness (σ), provide further insights into the molecule's reactivity. irjweb.comnih.gov
Table 2: Representative Frontier Orbital Data for Pyrimidine Derivatives Note: This table presents typical values for related compounds to demonstrate the application of FMO analysis.
| Parameter | Definition | Typical Value (eV) | Source |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.740 to -6.55 | nih.goviucr.org |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.124 to -1.71 | nih.goviucr.org |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.615 to 4.84 | nih.goviucr.org |
| Ionization Potential (I) | -EHOMO | 5.740 | nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.net
IR Frequencies: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These frequencies correspond to the vibrational modes of the molecule (stretching, bending) and can be compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the presence of specific functional groups. researchgate.netaip.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). researchgate.netripublication.com A strong correlation between calculated and experimental NMR data provides high confidence in the proposed molecular structure. researchgate.net
For pyrimidine derivatives, DFT calculations have successfully reproduced experimental IR and NMR spectra, aiding in the characterization of newly synthesized compounds. nih.govnih.govnih.gov
Molecular Dynamics Simulations (Potential for Future Research)
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations have been used to study the interaction of pyrimidine derivatives with surfaces, such as in corrosion inhibition research, or their binding modes with biological targets like proteins. ajchem-b.comremedypublications.com
For this compound, MD simulations could be a valuable future research direction. Such studies could explore:
The solvation dynamics of the compound in different solvents.
The stability of ion pairs and aggregation behavior in solution. tandfonline.com
The interaction and adsorption mechanisms on material surfaces or within biological systems.
These simulations would complement DFT by providing a time-dependent, atomistic view of the compound's behavior in a more complex environment.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. tandfonline.com DFT calculations can map out the entire reaction pathway for the synthesis of pyrimidine derivatives, identifying transition states and calculating activation energies. organic-chemistry.org This information helps in understanding why certain reaction conditions favor specific products and can guide the optimization of synthetic routes. nih.gov
For instance, theoretical studies can clarify the regioselectivity in the synthesis of substituted pyrimidines, explaining why reactants combine in a particular orientation. tandfonline.comorganic-chemistry.org By modeling the energies of intermediates and transition states, researchers can predict the most likely reaction pathway, saving significant time and resources in the laboratory.
Bond Evolution Theory (BET) in Cyclocondensation Reactions
Bond Evolution Theory (BET) is a powerful computational tool used to analyze the intricate electronic rearrangements that occur during a chemical reaction. researchgate.net By examining the topology of the electron localization function (ELF), BET can decipher the sequence of bond formation and cleavage events along the reaction pathway. researchgate.net
In a study on the cyclocondensation reaction between a pyrimidine-related polyazaheterocycle and ethylenediamine, BET analysis revealed that the reaction proceeds through multiple channels. researchgate.net The most favorable reaction pathway was identified by exploring the potential energy surface. researchgate.net The analysis of this pathway showed a series of structural stability domains (SSDs), each corresponding to a significant chemical event. For instance, the formation of a new nitrogen-carbon bond is identified as a specific SSD, followed by the reorganization of electron lone pairs and subsequent bond formations. researchgate.net This detailed mechanistic insight, provided by BET, allows for a precise understanding of how the pyrimidine moiety participates in and directs the cyclocondensation process. researchgate.net While this study was not on 2-(pyrimidin-4-yl)acetate itself, the principles of how the pyrimidine ring's electronic structure influences the reaction mechanism are transferable.
Analysis of Transition States and Energy Profiles
The study of transition states and their corresponding energy profiles is fundamental to understanding reaction kinetics and selectivity. Computational methods, particularly DFT, are extensively used to model these aspects of reactions involving pyrimidine derivatives.
For instance, in the cyclocondensation of a pyrimidine derivative, the reaction mechanism was elucidated by identifying the transition states (TS) for each step. researchgate.net The mechanism was found to involve several steps, each with its own energy barrier. The first step, for example, was described by a series of four structural stability domains, while the subsequent steps involved five. researchgate.net The formation of key bonds, such as the initial N-C bond, and the subsequent electronic rearrangements leading to the final product were characterized by specific transition states along the reaction coordinate. researchgate.net
In another theoretical study on pyrimidine nucleoside synthesis, DFT calculations were employed to investigate the mechanism of a cyclization reaction. nih.gov The calculations revealed a multi-step pathway involving three distinct transition states and two intermediates, with the free energy barriers for each step being thermally accessible. nih.gov The highest energy barrier was identified for the second transition state, indicating the rate-determining step of the reaction. nih.gov Such analyses are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes involving pyrimidine-containing molecules like 2-(pyrimidin-4-yl)acetate.
The energy profile for a reaction provides a visual representation of the energy changes as reactants are converted to products. For the cyclocondensation of a pyrimidine derivative, the potential energy surface exploration showed three possible reaction channels, with one being significantly more favorable due to lower energy barriers. researchgate.net This kind of detailed energy landscape allows chemists to predict the major products of a reaction and understand the factors that control regioselectivity and stereoselectivity.
Comparison of Theoretical and Experimental Data
The validation of theoretical models through comparison with experimental data is a critical aspect of computational chemistry. For pyrimidine derivatives, theoretical calculations of various properties have been shown to be in good agreement with experimental observations.
A review of computational studies on triazolo pyrimidine derivatives highlights numerous instances where DFT calculations accurately predicted molecular geometries, which were then confirmed by X-ray crystallography. jchemrev.com Furthermore, theoretical calculations of spectroscopic properties, such as NMR chemical shifts, have shown excellent correlation with experimental spectra. jchemrev.com For example, DFT calculations using the Polarizable Continuum Model (PCM) have been successful in reproducing the proton chemical shifts of pyrimidine derivatives in solution. jchemrev.com
In the context of reactivity, theoretical predictions of the most nucleophilic sites in a molecule can be correlated with the experimentally observed regioselectivity of a reaction. For triazolo pyrimidine derivatives, reactivity indices derived from DFT calculations correctly predicted that substitution reactions would occur at specific positions on the pyrimidine ring, which was consistent with the synthesized products. jchemrev.com
The following table presents a conceptual comparison of the types of data that can be obtained from theoretical calculations and experimental methods for pyrimidine derivatives, drawing on the general findings from the literature.
| Property | Theoretical Method (e.g., DFT) | Experimental Method | General Agreement |
| Molecular Geometry | Geometry Optimization | X-ray Crystallography, NMR (NOE) | Generally excellent jchemrev.com |
| Vibrational Frequencies | Frequency Calculation | Infrared (IR) & Raman Spectroscopy | Good, often requires scaling factors |
| NMR Chemical Shifts | GIAO, PCM | ¹H, ¹³C NMR Spectroscopy | Good to excellent with appropriate models jchemrev.com |
| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Qualitative to semi-quantitative jchemrev.com |
| Reaction Mechanism | Transition State Search, IRC | Kinetic Studies, Isotope Labeling | Provides detailed pathways consistent with kinetics researchgate.net |
| Reaction Energetics | Calculation of ΔG, ΔH | Calorimetry, Equilibrium Studies | Good correlation with relative energies nih.gov |
This table illustrates the complementary nature of computational and experimental chemistry in the study of pyrimidine compounds. While no specific comparative studies for this compound were found, the established success in applying these theoretical methods to a wide range of related pyrimidine derivatives provides confidence in their predictive power for this compound as well. jchemrev.comjchemrev.com
Exploration of Advanced Research Areas and Potential Applications
Material Science Research Directions
The structural components of Lithium 2-(pyrimidin-4-yl)acetate suggest potential utility in the field of material science. The pyrimidine (B1678525) ring, in particular, is a well-established building block for creating novel functional materials.
The pyrimidine nucleus is a foundational component in the synthesis of functionalized π-conjugated materials. researchgate.net Its aromaticity, strong electron-withdrawing nature, and high dipolar interaction make it a desirable component for incorporation into advanced "electro-optic" materials. researchgate.net The introduction of heteroaryl moieties like pyrimidine into π-extended systems is particularly useful where electron transfer is necessary. researchgate.net
Researchers have demonstrated that functionalized pyrimidines can serve as valuable synthetic building blocks for the development of new materials. nih.govnih.gov For instance, protocols for the trifluoromethoxylation of pyrimidines yield scaffolds that can be further modified through reactions like amidation and palladium-catalyzed cross-coupling, highlighting the versatility of the pyrimidine core in creating complex molecular architectures. nih.govnih.govrsc.org The inherent properties of the pyrimidine ring make it a key component in natural products and a wide array of biologically active molecules, and this versatility extends into materials science. researchgate.netnih.gov
The electron-deficient character of the pyrimidine ring makes it a prime candidate for use in organic electronic devices. nih.govresearchgate.net The C=N double bond within the pyrimidine structure acts as a strong electron acceptor. nih.govresearchgate.net This property has been leveraged to incorporate pyrimidine into various components of organic light-emitting devices (OLEDs), including fluorescent and phosphorescent emitters, bipolar host materials, and materials for electron transport layers. nih.govresearchgate.net
The significant π-deficiency, strong electron affinity, and good electrical and optical properties of pyrimidine derivatives make them suitable for a range of applications beyond OLEDs, such as organic photovoltaic solar cells and organic field-effect transistors. researchgate.net Research into pyrimidine-based organic semiconductors has shown their potential as emitters in OLEDs.
Table 1: Thermal Properties of Phenyl Pyrimidine Derivatives for OLEDs
| Compound | Melting Temperature (°C) | Glass Transition Temperature (°C) | Morphological Stability |
|---|---|---|---|
| PP1 | 249 | 106 | Forms molecular glass |
| PP2 | 213 | 103 | Molecular glass is morphologically more stable than PP1 |
Data sourced from experimental findings on pyrimidine derivatives with triphenylamino donor moieties. nih.gov
Catalytic Activity Beyond Coordination Complexes
The lithium acetate (B1210297) component and the potential for modification of the pyrimidine ring suggest avenues for catalytic applications.
Lithium acetate is a versatile compound used as a reagent and catalyst in various organic synthesis reactions. ontosight.aiguidechem.com It serves as a catalyst in the production of polymers such as alkyd resins and acrylic polymers. atamanchemicals.comthermofisher.com Furthermore, it is employed as an ester interchange catalyst in the manufacturing of polyester. atamanchemicals.com Lithium acetate is also used as a precursor for creating other lithium compounds and nanoscale materials. ontosight.aiatamanchemicals.com Its solubility in water and organic solvents like ethanol (B145695) makes it a convenient reagent for a variety of reaction conditions. ontosight.ailithium-chemical.com
Lithium acetate dihydrate can be used as a precursor to synthesize materials like carbon-modified nanocrystalline LiFePO₄ for batteries and as a catalyst for certain annulation reactions. sigmaaldrich.com
Recent studies have shown that pyrimidine diazonium salts can act as valuable precursors in photocatalytic C-H arylation reactions. acs.org In a metal-free process, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates were used as sources of heteroaryl radicals. acs.orguni-lj.sinih.gov Irradiation of these diazonium salts with green light in the presence of a photocatalyst like eosin (B541160) Y disodium (B8443419) salt resulted in the formation of arylation products. nih.govuni-lj.siresearchgate.net
This method demonstrates a broad substrate scope and provides a sustainable alternative for synthesizing 3-heteroaryl-substituted pyrimidones. acs.orguni-lj.si The reaction proceeds via a proposed photocatalytic cycle analogous to other photoredox C-H arylations that use aryl diazonium salts as radical sources. nih.govresearchgate.net
Table 2: Substrate Scope for Photoredox C-H Arylation of a Pyrimidine Diazonium Salt
| Heteroarene Substrate | Product Yield |
|---|---|
| Furan | 63% |
| Thiophene | 15% |
| 1-Methylpyrrole | 38% |
| 2-Methylfuran | 47% |
| Thiazole | 13% |
| 1-Methylimidazole | 21% |
| Ferrocene | 20% |
| Benzene | 13% |
Data from the arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate (B81430) under optimized photocatalytic conditions. acs.org
Mechanistic Studies of Biological Interactions (excluding clinical trials and safety)
The pyrimidine scaffold is a ubiquitous feature in biologically active compounds, and understanding its interaction mechanisms at a molecular level is a significant area of research. orientjchem.org Computational and experimental studies on pyrimidine derivatives provide insights into how these molecules bind to biological targets like enzymes.
Studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives as inhibitors of Monopolar spindle 1 (Mps1), a kinase implicated in cancer, have used molecular docking and dynamics simulations to probe binding modes. mdpi.comnih.gov These analyses revealed that van der Waals forces and nonpolar solvation energies were key to the binding affinity. mdpi.comnih.gov Specific amino acid residues within the Mps1 binding site were identified as crucial for interaction. mdpi.comnih.gov
In another study, novel pyrimidine derivatives were investigated as inhibitors of metabolic enzymes such as carbonic anhydrase and cholinesterases. researchgate.net Molecular docking was used to predict the binding poses of the most active compounds within the active sites of these enzymes, providing a rationale for their inhibitory activity. researchgate.net Similarly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been studied as tubulin polymerization inhibitors, with docking studies showing a good fit into the colchicine (B1669291) binding site of tubulin. bohrium.com Such mechanistic studies are crucial for the rational design of new molecules with specific biological functions. mdpi.comnih.gov
Table 3: Examples of Biological Interactions of Pyrimidine Derivatives
| Pyrimidine Derivative Class | Target Enzyme/Protein | Key Interacting Residues | Study Method |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidines | Monopolar spindle 1 (Mps1) | G605, K529, I531, V539, M602 | Molecular Docking, Molecular Dynamics mdpi.comnih.gov |
| Sulfonamide-bearing pyrimidines | Carbonic Anhydrase I/II (hCA I/II) | Not specified | Enzyme Inhibition Assays, Molecular Docking researchgate.net |
Investigation of Anti-inflammatory Mechanisms (via inflammatory mediators)
Research indicates that pyrimidine derivatives can exhibit anti-inflammatory effects by modulating the expression and activity of key inflammatory mediators. rsc.org The proposed mechanism of action for many pyrimidine-based compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the production of prostaglandins, key players in the inflammatory response. rsc.orgtandfonline.com Specifically, some pyrimidine derivatives have shown selective inhibition of COX-2, an inducible enzyme that is upregulated during inflammation, which could offer a more targeted therapeutic approach with potentially fewer side effects than non-selective NSAIDs. tandfonline.commdpi.com The anti-inflammatory potential of this compound is an area of ongoing research, with studies exploring its ability to suppress the production of inflammatory molecules. smolecule.com
Research into Antimicrobial Action (against bacterial strains)
Pyrimidine derivatives have demonstrated notable antimicrobial properties against a variety of bacterial strains, making them promising candidates for the development of new antibiotics. nih.govresearchgate.net The mode of action is believed to involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. Studies have shown that certain pyrimidine compounds are effective against both Gram-positive and Gram-negative bacteria. researchgate.net The investigation into the antimicrobial capabilities of this compound is a key area of research, with the goal of identifying new agents to combat bacterial infections. smolecule.com
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Target Strain(s) | Observed Effect | Reference(s) |
| Pyrimidine Derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Antimicrobial activity against various Gram-positive and Gram-negative bacteria. | researchgate.net |
| Pyridothienopyrimidine Derivatives | Gram-negative and Gram-positive bacteria | Significant antibacterial activity, particularly against Gram-negative strains. | nih.gov |
| Nicotinic Acid Benzylidene Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Antimicrobial activity comparable to standard drugs. | nih.gov |
Studies on Anticancer Potential (e.g., inhibition of cell proliferation, kinase inhibition)
The anticancer potential of pyrimidine derivatives is a significant area of focus in medicinal chemistry. sci-hub.senih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of kinases, which are enzymes that play a crucial role in cell signaling and growth. nih.govmdpi.com For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent anticancer activity by inhibiting kinases like PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov The pyrimidine scaffold's ability to interfere with DNA synthesis also contributes to its potential as an anticancer agent. Research into this compound's anticancer properties is exploring its ability to inhibit cancer cell growth and its potential as a lead compound for the development of new cancer therapies. smolecule.com
Table 2: Anticancer Potential of Selected Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
| Pyrido[2,3-d]pyrimidine derivative (5a) | HepG-2, PC-3, HCT-116 | Kinase inhibition (PDGFRβ, EGFR, CDK4/cyclin D1) | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Ovarian cancer cells | CDK2 inhibition, cell cycle arrest, apoptosis induction | mdpi.com |
| Pyrimidine-based FAK inhibitors | MDA-MB-231 (TNBC) | FAK inhibition, inhibition of cell proliferation | nih.gov |
Interaction with Molecular Targets (e.g., enzymes, receptors, DNA binding)
The biological activity of this compound and other pyrimidine derivatives stems from their interaction with specific molecular targets within the body. smolecule.com These interactions can include binding to enzymes and modulating their activity, interacting with cellular receptors, or even binding directly to DNA. smolecule.comnih.gov For example, the pyrimidine ring can interact with the active sites of enzymes like kinases and topoisomerases, leading to their inhibition. nih.gov Understanding these molecular interactions is crucial for elucidating the compound's mechanism of action and for the rational design of more potent and selective therapeutic agents. smolecule.com
Analytical Methodologies for Compound Characterization and Research
The characterization and analysis of this compound and its derivatives rely on a variety of sophisticated analytical techniques. smolecule.comnih.govresearchgate.netresearchgate.net These methods are essential for confirming the structure of synthesized compounds, monitoring reaction progress, and quantifying the compound in various matrices.
Chromatographic Techniques (HPLC, LCMS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are indispensable tools in the analysis of pyrimidine derivatives. nih.govnih.govresearchgate.net HPLC is widely used for the separation, identification, and quantification of these compounds. semanticscholar.orgacs.org Reversed-phase HPLC, often using C8 or C18 columns, is a common technique for separating pyrimidine derivatives. researchgate.net
LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed structural information about the compound and its metabolites. nih.govsemanticscholar.org This technique is particularly valuable for identifying unknown impurities and degradation products. acs.org
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions involving pyrimidine derivatives. researchgate.netgoogle.comrichmond.edu By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, chemists can quickly assess the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions and helps determine when a reaction is complete. derpharmachemica.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
While general methods for synthesizing pyrimidine (B1678525) derivatives are well-established, developing novel, efficient, and scalable synthetic routes specifically for Lithium 2-(pyrimidin-4-yl)acetate and its analogues is a primary research goal. researchgate.netbeilstein-journals.org Current strategies often involve multi-step processes. For instance, the synthesis of related pyrimidine-2-yl acetates has been achieved by functionalizing 5-bromo-2-chloropyrimidine (B32469) through judicious use of SNAr and palladium-catalyzed reactions. researchgate.net Another approach involves the reaction of 2-(4-hydroxyphenoxy)-4,6-disubstituted-pyrimidines with various acetate (B1210297) esters. mdpi.com
Future research should focus on creating more direct and atom-economical pathways. Exploring one-pot syntheses that combine the formation of the pyrimidine ring with the introduction of the acetate moiety could significantly streamline production. nih.gov For example, a potential route could involve the cyclization of β-aminoamidines with derivatives of ethyl acetoacetate (B1235776), a method used for synthesizing substituted pyrimidin-4-ones. nih.gov The development of flow chemistry processes for these syntheses could also offer advantages in terms of safety, scalability, and product purity.
A key challenge is the selective introduction of the acetate group at the C4 position of the pyrimidine ring. Research into regioselective C-H activation or novel cross-coupling strategies catalyzed by transition metals could provide elegant solutions. The ultimate goal is to establish a robust synthetic platform that allows for the large-scale production of this compound and facilitates the creation of a diverse library of related derivatives for further study. researchgate.netnih.gov
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic routes discussed above, the implementation of advanced spectroscopic probes for real-time reaction monitoring is essential. academie-sciences.fr Understanding the kinetics and mechanisms of the formation of 2-(pyrimidin-4-yl)acetate is crucial for improving yield, minimizing byproducts, and ensuring process safety. nih.gov
Recent advancements have demonstrated the power of using real-time, multidimensional NMR spectroscopy to analyze complex organic reactions involving pyrimidine synthesis. nih.gov This technique can identify and characterize transient intermediates that would otherwise go undetected, providing deep mechanistic insights. nih.gov Future work could adapt these ultrafast 2D NMR methods to monitor the synthesis of this compound, tracking the consumption of reactants and the formation of the final product in real-time. nih.gov
In-line monitoring using fiber-optic probes coupled with Near-Infrared (NIR) or Raman spectroscopy is another promising avenue. academie-sciences.fr These Process Analytical Technology (PAT) tools can be integrated directly into the reaction vessel, providing continuous data on reaction progress without the need for sampling. academie-sciences.fr For instance, NIR spectroscopy is particularly effective for monitoring functional group transformations in concentrated solutions and can be used to quantify reactant and product concentrations. academie-sciences.fr The development of chemometric models to deconvolve the complex spectral data will be critical for extracting meaningful kinetic information.
The table below summarizes potential spectroscopic techniques for real-time monitoring.
Interactive Table: Spectroscopic Probes for Reaction Monitoring| Spectroscopic Technique | Information Provided | Potential Application for Pyrimidine Acetate Synthesis | Key Advantages |
|---|---|---|---|
| Real-time 2D NMR | Structural information on reactants, products, and transient intermediates; reaction kinetics. nih.gov | Elucidating the reaction mechanism, identifying key intermediates in the formation of the pyrimidine ring and addition of the acetate group. nih.gov | High resolution and detailed structural information. nih.gov |
| In-line NIR Spectroscopy | Concentration profiles of major components; reaction kinetics. academie-sciences.fr | Monitoring reactant consumption and product formation in real-time during scaled-up synthesis. academie-sciences.fr | Non-invasive, suitable for process environments, can use fiber optics. academie-sciences.fr |
| In-line Raman Spectroscopy | Complementary vibrational information to IR/NIR; sensitive to non-polar bonds and aqueous systems. academie-sciences.fr | Tracking changes in the pyrimidine ring structure and C-C bond formation. | Low interference from water, high specificity for certain functional groups. |
| Mass Spectrometry (MS) | Molecular weight of reaction components, identification of products and byproducts. frontiersin.orgnih.gov | Coupling with liquid chromatography (LC-MS) for at-line analysis of reaction aliquots to confirm product identity. nih.gov | High sensitivity and specificity for molecular identification. frontiersin.orgnih.gov |
Computational Design of Functional Derivatives
Computational chemistry offers powerful tools for designing functional derivatives of 2-(pyrimidin-4-yl)acetate with tailored properties. mdpi.com By using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the electronic, biological, and material properties of novel compounds before committing to their synthesis. nih.govrsc.orgpreprints.org
Future research should employ computational screening to design derivatives with enhanced biological activity or specific material characteristics. rsc.org For example, DFT calculations can be used to determine the HOMO-LUMO energy gap, which is indicative of a molecule's electronic reactivity and potential for biological interactions. rsc.org Molecular docking studies can simulate the binding of these derivatives to specific protein targets, such as enzymes or receptors, helping to prioritize candidates for synthesis. nih.govbiointerfaceresearch.com This approach has been successfully used to design novel pyrimidine-based inhibitors for various enzymes. rsc.orgresearchgate.net
An R-group enumeration study, based on a validated molecular scaffold, can be used to systematically explore the chemical space around the 2-(pyrimidin-4-yl)acetate core. mdpi.com By computationally evaluating thousands of virtual derivatives with different substituents on the pyrimidine ring, it is possible to identify novel structures with potentially superior performance as enzyme inhibitors, GPCR ligands, or other bioactive agents. biointerfaceresearch.com Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for designing drug-like molecules with favorable pharmacokinetic profiles. nih.govpreprints.org
Interactive Table: Computational Design Methodologies
| Computational Method | Purpose | Application to Pyrimidine Acetate Derivatives |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.govbiointerfaceresearch.com | To identify potential biological targets and design derivatives with improved binding affinity. rsc.org |
| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). nih.gov | To understand the reactivity, stability, and intermolecular interaction sites of new derivatives. nih.gov |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build predictive models. preprints.org | To guide the design of new derivatives with enhanced potency based on an existing set of active compounds. preprints.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. rsc.org | To verify the stability of the binding mode predicted by docking and understand the dynamic interactions with the target. rsc.org |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. nih.govmdpi.com | To filter out compounds with poor drug-like properties early in the design process. biointerfaceresearch.com |
Expanding Coordination Chemistry Applications
The 2-(pyrimidin-4-yl)acetate ligand, with its multiple nitrogen heteroatoms and carboxylate group, is an excellent candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The pyrimidine moiety is a well-known building block in coordination chemistry, capable of forming complexes with a variety of metal ions. researchgate.net The addition of the acetate group provides a secondary binding site, enabling the formation of multidimensional structures.
Future research should explore the coordination of 2-(pyrimidin-4-yl)acetate with a wide range of metal ions, including transition metals (e.g., Cu(I), Zn(II)) and lanthanides. researchgate.netbohrium.com The resulting complexes could exhibit interesting photoluminescent, magnetic, or catalytic properties. For example, copper(I) complexes involving pyrimidine-based ligands have been shown to be emissive, with properties tunable through ligand design. researchgate.net The interaction of pyrimidine derivatives with metal clusters of silver, gold, and copper has also been studied computationally, suggesting potential applications in drug delivery due to favorable exothermic adsorption processes. bohrium.com
The synthesis and characterization of these new coordination compounds will be a key research focus. By systematically varying the metal center and reaction conditions, it may be possible to control the dimensionality and topology of the resulting frameworks. These new materials could find applications in areas such as chemical sensing, gas storage, or heterogeneous catalysis.
Deepening Mechanistic Understanding of Biological Interactions
Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antiviral, and antimalarial agents. researchgate.netgsconlinepress.com The core mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis or other metabolic pathways. researchgate.netgsconlinepress.com For instance, pyrimidine analogs like 5-fluorouracil (B62378) act as antimetabolites by inhibiting thymidylate synthase, thereby disrupting DNA synthesis in cancer cells. gsconlinepress.com
A critical avenue for future research is to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives. Initial studies could involve broad-spectrum screening against panels of kinases, proteases, and other enzymes to identify potential targets. biointerfaceresearch.comresearchgate.net The pyrimidine-4-carboxamide (B1289416) scaffold, for example, has been successfully optimized to yield potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling. nih.gov
Once a primary target is identified, detailed mechanistic studies will be necessary. This includes determining the mode of inhibition (e.g., competitive, non-competitive), measuring binding affinities, and solving the crystal structure of the ligand-protein complex to understand the specific molecular interactions. acs.org Such studies are crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. rsc.org Given the prevalence of pyrimidine scaffolds in bioactive compounds, a deeper understanding of how the 2-(pyrimidin-4-yl)acetate structure interacts with biological systems could lead to the development of novel therapeutics. biointerfaceresearch.comgsconlinepress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
